molecular formula C15H25N5O2 B5610919 3-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)butanamide

3-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)butanamide

Cat. No. B5610919
M. Wt: 307.39 g/mol
InChI Key: HNRRWWHFQLFHNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 3-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)butanamide involves multiple steps, including reactions of specific precursors with hydrazines, morpholine, and other amines. For instance, one synthesis route involves the reaction of ethyl N‐(6‐ethoxycarbonyl‐2‐methylthiothieno[2,3‐d]‐pyrimidin‐5‐yl) formimidate with alkyl‐ and arylhydrazines, leading to various modified thieno[2,3‐d]pyrimidines and thieno[2,3‐d:4,5‐d]dipyrimidin‐4‐ones (Tumkevičius, 1994). Another approach involved the Biginelli reaction to synthesize dihydrotetrazolopyrimidine derivatives using morpholinobenzaldehyde, ethyl acetoacetate, and aminotetrazole (Suwito et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds in this category has been characterized through spectroscopic evidence, including FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR techniques. These analyses confirm the complex nature of the molecular architecture, highlighting the presence of the morpholinyl and pyrimidinyl groups as integral parts of the structure (Suwito et al., 2018).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including [4+2] cycloaddition reactions, yielding novel pyrimidinone and fused pyrimidinone derivatives. These reactions are crucial for expanding the chemical diversity and potential applications of these molecules (Sharma & Mahajan, 1997).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the behavior of these compounds under different conditions. The crystal and molecular structure of related pyrimidinones, for example, have been thoroughly investigated to establish their state in the solid form and the intermolecular interactions that may occur (Craciun et al., 1998).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, underpin the compound's versatility in different chemical reactions and potential applications. For instance, the introduction of morpholine into pyrimidinone derivatives can significantly alter their chemical behavior, leading to new compounds with varied properties and applications (Kuznetsov et al., 2007).

Future Directions

The future directions for the use or study of 3-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)butanamide are not specified in the search results. It is currently offered for scientific research needs , suggesting potential applications in various fields of study.

properties

IUPAC Name

3-methyl-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2/c1-12(2)9-15(21)17-4-3-16-13-10-14(19-11-18-13)20-5-7-22-8-6-20/h10-12H,3-9H2,1-2H3,(H,17,21)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRRWWHFQLFHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCNC1=CC(=NC=N1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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